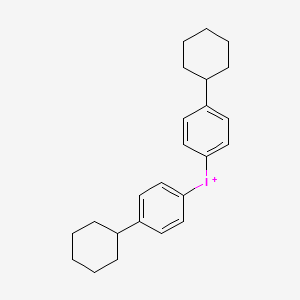![molecular formula C18H18ClNO3 B14362528 N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide CAS No. 90234-54-1](/img/structure/B14362528.png)
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is a synthetic organic compound characterized by the presence of a chloro and methoxy group on a phenyl ring, a methyl group attached to the nitrogen atom, and a prop-2-en-1-yloxy group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxyaniline and 3-(prop-2-en-1-yloxy)benzoic acid.
Amide Bond Formation: The amide bond is formed by reacting 3-chloro-4-methoxyaniline with 3-(prop-2-en-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Methylation: The resulting intermediate is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for studying its electronic and optical properties.
Biological Studies: It can be used to investigate its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to antimicrobial effects . The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- N-(1,3-Benzodioxol-5-yl)-3-chloropropanamide
- 3-Chloro-N-(2,4-dimethoxyphenyl)propanamide
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
CAS No. |
90234-54-1 |
|---|---|
Molecular Formula |
C18H18ClNO3 |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-methyl-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H18ClNO3/c1-4-10-23-15-7-5-6-13(11-15)18(21)20(2)14-8-9-17(22-3)16(19)12-14/h4-9,11-12H,1,10H2,2-3H3 |
InChI Key |
VOKVZELBYVTYML-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)Cl)C(=O)C2=CC(=CC=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
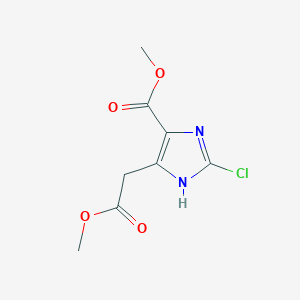
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)
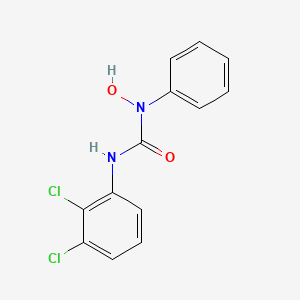

![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
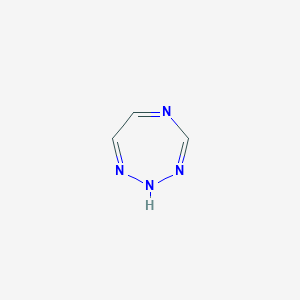
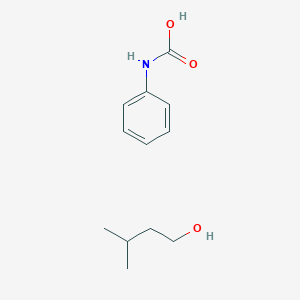
![11H-Pyrido[2,1-b]quinazolin-11-one, 1,2,3,4,6,7,8,9-octahydro, 9-methyl](/img/structure/B14362504.png)
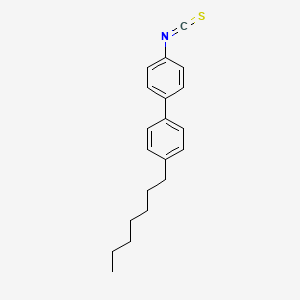

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)
